
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a chemical compound characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a triazine ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is MTH1 (MutT homolog 1) or NUDT1 (Nudix Hydrolase 1) , also known as oxidized purine nucleoside triphosphatase . MTH1 has potential as a biomarker for monitoring cancer progression and quantifying target engagement for relevant therapies .
Mode of Action
The compound binds to MTH1, inhibiting its hydrolase activity . The binding of the compound to MTH1 was evaluated in live glioblastoma cells (U251MG) through saturation and competitive binding assays, together with in vitro enzymatic assays . The compound has a higher affinity for MTH1 in U251MG cells compared to another well-studied MTH1 inhibitor: (S)-crizotinib .
Biochemical Pathways
The inhibition of MTH1 hydrolase activity by the compound affects the biochemical pathways involving oxidized purine nucleoside triphosphates
Pharmacokinetics
It is known that the compound was radiolabeled with tritium for in vitro studies and with carbon-11 for in vivo micropet studies .
Result of Action
The compound’s action results in the inhibition of MTH1 hydrolase activity . This inhibition could potentially be used for monitoring cancer progression and quantifying target engagement for relevant therapies .
Action Environment
It is known that the compound was evaluated in live glioblastoma cells (u251mg) through saturation and competitive binding assays, together with in vitro enzymatic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 2,3-dichlorophenyl isocyanate with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to enhance production efficiency. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted triazine derivatives.
Scientific Research Applications
Introduction to 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
This compound (CAS: 1142207-48-4) is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of triazine compounds exhibit antimicrobial properties. The presence of the thiol group enhances the activity against various bacterial strains. Studies have shown that modifications in the dichlorophenyl group can lead to increased potency against resistant strains.
- Anticancer Properties : There is emerging evidence suggesting that triazine derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have focused on the compound's ability to target cancer cells selectively while sparing normal cells.
Agrochemicals
- Herbicide Development : The compound's structure allows it to act as a potential herbicide by inhibiting specific enzymes involved in plant growth. Research has demonstrated its effectiveness in controlling weed species without adversely affecting crop yield.
- Pesticide Formulation : Due to its biological activity, this compound can be formulated into pesticides that target pests while minimizing environmental impact.
Materials Science
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving material performance under stress.
- Nanotechnology : Research is ongoing into the use of this compound in the synthesis of nanoparticles for drug delivery systems. The unique properties of triazines allow for functionalization that can enhance drug solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics used in clinical settings .
Case Study 2: Herbicidal Activity
A field study conducted by agricultural scientists evaluated the herbicidal effects of this compound on common weed species such as Amaranthus retroflexus. The results demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations .
Case Study 3: Polymer Applications
Research featured in Polymer Science explored the incorporation of this triazine derivative into polycarbonate matrices. The modified polymers exhibited improved thermal resistance and mechanical strength compared to unmodified controls .
Comparison with Similar Compounds
4-Amino-2,6-dichlorophenol
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Diclofenac
Uniqueness: 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions
Biological Activity
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈Cl₂N₄S
- Molecular Weight : 275.16 g/mol
- CAS Number : 1142207-48-4
- MDL Number : MFCD12027922
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its anticancer activity:
Case Study: Antitumor Mechanism
In a study examining the compound's effects on the MALME-3 M melanoma cell line, it was found that treatment led to significant apoptosis characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. The study reported an IC50 value of 0.033 µM, indicating potent activity against this cancer type. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazine Core : The triazine ring is essential for the interaction with biological targets.
- Chlorophenyl Substituent : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to cellular targets.
Studies have shown that modifications at the phenyl ring significantly affect the compound's cytotoxicity and selectivity towards cancer cells .
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticonvulsant Properties : Related compounds in the triazine family have been noted for their anticonvulsant effects, suggesting potential for further exploration in neurological applications.
Properties
IUPAC Name |
4-amino-2-(2,3-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-5-3-1-2-4(6(5)11)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCKSROPRQLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148683 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142207-48-4 | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142207-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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